molecular formula C19H20N4O2 B2689454 N1-(2-cyanophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide CAS No. 954011-14-4

N1-(2-cyanophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide

Cat. No.: B2689454
CAS No.: 954011-14-4
M. Wt: 336.395
InChI Key: MJTIMXDIPQFSBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-cyanophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide is a substituted oxalamide featuring a 2-cyanophenyl group and a 4-(dimethylamino)phenethyl moiety. Oxalamides are characterized by their N,N'-disubstituted oxalic acid diamide backbone, which confers structural versatility for applications in medicinal chemistry and flavoring agents.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-23(2)16-9-7-14(8-10-16)11-12-21-18(24)19(25)22-17-6-4-3-5-15(17)13-20/h3-10H,11-12H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTIMXDIPQFSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide typically involves the reaction of 2-cyanophenylamine with 4-(dimethylamino)phenethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction and to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

The compound is being explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in treating conditions influenced by enzyme activity and receptor interactions.

  • Mechanism of Action : N1-(2-cyanophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide is believed to modulate specific biochemical pathways by inhibiting or activating target enzymes. This modulation can influence cellular processes such as protein synthesis, signal transduction, and metabolic regulation.

Biological Studies

In biological research, this compound is utilized to study its effects on various cellular processes. It serves as a biochemical probe to investigate interactions with proteins and other biomolecules.

  • Case Study Example : In vitro studies have demonstrated that similar compounds with dimethylamino groups can significantly alter protein-ligand interactions, suggesting that this compound may exhibit similar effects.

Materials Science

The compound's unique properties make it suitable for developing new materials with specific functionalities. Research is ongoing into its use in creating polymers and coatings that possess enhanced chemical stability and mechanical strength.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamides

Structural and Functional Analogues

The following table summarizes key oxalamides with structural similarities to N1-(2-cyanophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide, along with their properties and applications:

Compound Name Key Substituents Application/Activity Key Data Reference
N1-(4-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) 4-methoxyphenethyl, 2-methoxyphenyl Synthetic intermediate; potential biological screening Yield: 35%; purity confirmed via NMR and HRMS
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-dimethoxybenzyl, pyridin-2-yl-ethyl Umami flavor enhancer (Savorymyx® UM33) NOEL: 100 mg/kg bw/day; safety margin >33 million
N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (FL-no. 16.101) 2-methoxy-4-methylbenzyl, pyridin-2-yl-ethyl Flavoring agent Metabolized via similar pathways; safety margin >500 million
N1-(2-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18) 2-fluorophenyl, 4-methoxyphenethyl Synthetic intermediate; enzyme inhibition studies Yield: 52%; purity confirmed via NMR and HRMS
N1-(4-((2-adamantylamido)methyl)phenyl)-N2-methyl-N2-methoxyoxyoxalamide Adamantylamido-methylphenyl, methoxy Soluble epoxide hydrolase (sEH) inhibitor Melting point: 210°C; purity >90%

Key Comparisons

Substituent Effects on Bioactivity Electron-Withdrawing Groups: The 2-cyanophenyl group in the target compound contrasts with methoxy or hydroxy substituents in analogues like 17 and S336. In contrast, methoxy groups in S336 contribute to flavor-enhancing properties by modulating solubility and receptor interactions . Amino vs. 16.101. Pyridyl moieties enhance metabolic stability and hydrogen-bonding capacity, critical for flavorant longevity. Dimethylamino groups may improve membrane permeability but could increase metabolic liability via N-demethylation .

Physical Properties Melting points for oxalamides vary widely (97–210°C), influenced by substituent polarity and crystallinity. The target compound’s cyano and dimethylamino groups may lower its melting point compared to adamantane-containing analogues (e.g., 210°C in 7) due to reduced symmetry .

Biological Activity

N1-(2-cyanophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide, with the CAS number 954011-14-4, is a complex organic compound that has attracted attention in various scientific fields due to its unique chemical structure and potential biological applications. This compound features a cyanophenyl group and a dimethylamino phenethyl group linked by an oxalamide moiety, which may confer distinct biological activities.

  • Molecular Formula : C19_{19}H20_{20}N4_{4}O2_{2}
  • Molecular Weight : 336.4 g/mol
  • Structure : The compound consists of an oxalamide linkage that connects two aromatic moieties, which are essential for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-cyanophenylamine with 4-(dimethylamino)phenethylamine in the presence of oxalyl chloride under controlled conditions to prevent hydrolysis. This process can be optimized for yield and purity using techniques such as recrystallization and chromatography .

This compound interacts with specific molecular targets, potentially modulating enzyme activity or receptor function. The binding affinity to these targets is influenced by the compound's structural features, particularly the functional groups present on the aromatic rings. For instance, it may inhibit certain enzymes by occupying their active sites, thereby blocking substrate access.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. It has been suggested that this compound may exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and cell cycle arrest has been noted, indicating its potential as a therapeutic agent in oncology .

Antimicrobial Activity

In addition to anticancer effects, preliminary investigations have shown that this compound possesses antimicrobial properties. Its interaction with bacterial membranes or essential metabolic pathways may contribute to its effectiveness against certain pathogens .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(2-cyanophenyl)-4-(dimethylamino)butanamideStructureModerate anticancer activity
2-(2-cyanophenyl)-N-phenylacetamideStructureAntimicrobial properties
N-(2-cyanophenyl)benzimidoyl chlorideStructurePotential enzyme inhibitor

The unique combination of functional groups in this compound sets it apart from similar compounds, enhancing its reactivity and biological activity.

Study 1: Antitumor Activity in SKM-1 Cell Line

In a recent study, this compound was evaluated for its effects on the SKM-1 myelodysplastic syndrome cell line. The compound demonstrated significant inhibition of cell proliferation and induced apoptosis through upregulation of acetyl-histone H3 levels, suggesting a mechanism involving histone deacetylase inhibition .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that it effectively inhibited growth in both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N1-(2-cyanophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide?

  • Methodological Answer : The synthesis typically involves coupling 2-cyanophenylamine with 4-(dimethylamino)phenethylamine via oxalyl chloride intermediates. A two-step procedure is common:

Amine Activation : React 4-(dimethylamino)phenethylamine with oxalyl chloride in dichloromethane under reflux to form the intermediate oxalyl chloride derivative.

Coupling : Introduce 2-cyanophenylamine to the activated intermediate, followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
Yields range from 35% to 52% depending on solvent choice and reaction time optimization .

Q. How is the compound characterized for purity and structural integrity?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and amide bond formation (e.g., δ 7.4–8.1 ppm for aromatic protons, δ 3.0–3.5 ppm for dimethylamino groups) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 379.2) .
  • HPLC : Purity >95% is achieved using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) .

Q. What are the primary biological targets or pathways associated with this compound?

  • Methodological Answer : Preliminary studies on structurally similar oxalamides suggest potential interactions with:

  • Enzymes : Inhibition of cytochrome P450 isoforms (e.g., CYP4F11) or stearoyl-CoA desaturase, detected via enzyme-linked immunosorbent assays (ELISAs) .
  • Apoptotic Pathways : Caspase-3 activation in cancer cell lines (e.g., HeLa, MCF-7) using flow cytometry and Western blotting .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to enhance amine reactivity. Evidence shows dichloromethane yields 35%, while DMF increases to 52% .
  • Catalysis : Add 4-dimethylaminopyridine (DMAP) to accelerate amide bond formation, reducing reaction time from 24h to 12h .
  • Continuous Flow Reactors : Scalable production with >90% purity by maintaining precise temperature control (25–30°C) and residence time optimization .

Q. What analytical strategies resolve contradictions in reported bioactivity data?

  • Methodological Answer : Address discrepancies (e.g., variable IC50_{50} values in antimicrobial assays) through:

  • Dose-Response Curves : Use 8-point dilution series in duplicate to minimize variability .
  • Target Validation : CRISPR-Cas9 knockout models to confirm specificity for suspected targets (e.g., CYP4F11) .
  • Meta-Analysis : Cross-reference PubChem bioassay data (AID 1259371) with in-house results to identify outliers .

Q. What computational methods predict the compound's interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of CYP4F11 (PDB: 4Y0D) to simulate binding modes. Focus on hydrogen bonding with Ser-304 and hydrophobic interactions with Phe-297 .
  • QSAR Modeling : Train models on oxalamide analogs (e.g., substituent effects of ethoxy vs. methoxy groups) to predict logP and IC50_{50} trends .

Q. How do structural modifications influence the compound's pharmacological profile?

  • Methodological Answer :

  • Substituent Analysis : Replace the 2-cyanophenyl group with fluorophenyl (as in ), which increases lipophilicity (clogP +0.7) and enhances blood-brain barrier permeability in murine models .
  • Bioisosteres : Substitute the dimethylamino group with morpholino (), improving aqueous solubility (logS −3.2 → −2.5) while retaining target affinity .

Data Contradiction Analysis

  • Example : Conflicting reports on anticancer activity (e.g., apoptosis induction in vs. no effect in ).
    • Resolution : Validate using 3D spheroid cultures instead of monolayer cells, as hypoxia in spheroids better mimics tumor microenvironments .

Future Research Directions

  • Mechanistic Studies : Single-molecule fluorescence resonance energy transfer (smFRET) to monitor real-time target engagement .
  • In Vivo Pharmacokinetics : Radiolabel the compound with 14^{14}C for tissue distribution studies in rodents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.